molecular formula C8H13NO2 B8233702 (2S)-2-aminooct-7-ynoic acid

(2S)-2-aminooct-7-ynoic acid

Cat. No.: B8233702
M. Wt: 155.19 g/mol
InChI Key: HYWGKAZTGORCAE-ZETCQYMHSA-N
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Description

(2S)-2-aminooct-7-ynoic acid is a chiral non-natural amino acid with a unique structure that includes an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminooct-7-ynoic acid typically involves the use of chiral catalysts to ensure enantioselectivity. One common method is the asymmetric hydrogenation of propargylamines, which can be achieved using chiral phosphine ligands and transition metal catalysts such as rhodium or ruthenium . Another approach involves the use of chiral auxiliaries in the alkylation of glycine derivatives, followed by deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalytic systems. The choice of catalysts, solvents, and reaction conditions is crucial to achieving high yields and enantioselectivity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminooct-7-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Amides, esters.

Mechanism of Action

The mechanism of action of (2S)-2-aminooct-7-ynoic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors through its amino and alkyne functional groups. The alkyne group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . The amino group can participate in hydrogen bonding and electrostatic interactions with receptor sites, influencing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-pentynoic acid: Another chiral amino acid with an alkyne group, but with a shorter carbon chain.

    (S)-2-Amino-6-heptynoic acid: Similar structure with a different carbon chain length.

    (S)-2-Amino-8-nonyneic acid: Longer carbon chain with an alkyne group.

Uniqueness

(2S)-2-aminooct-7-ynoic acid is unique due to its specific carbon chain length and the position of the alkyne group, which can influence its reactivity and interactions with biological targets. Its distinct structure allows for the exploration of new chemical space in drug design and the development of novel materials .

Properties

IUPAC Name

(2S)-2-aminooct-7-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-3-4-5-6-7(9)8(10)11/h1,7H,3-6,9H2,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWGKAZTGORCAE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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